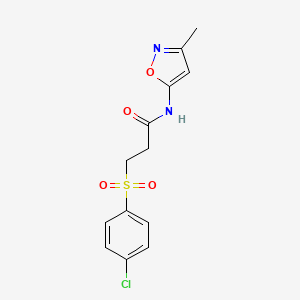
N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide, also known as MOPB, is a synthetic compound with a wide range of applications in scientific research. It is an amide derivative of phenoxybenzene, a compound that is used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. MOPB has a unique structure and is capable of forming strong interactions with other molecules. This makes it a useful tool for studying biological processes, such as drug metabolism, enzyme activity, and cell signaling.
Scientific Research Applications
Antimicrobial Applications
Oxazole derivatives, including N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide, have been found to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacterial and fungal strains.
Anticancer Applications
Oxazole derivatives have shown potential in the field of anticancer research . They can interfere with the growth and proliferation of cancer cells, making them a promising area of study for new cancer treatments.
Anti-inflammatory Applications
These compounds have also been associated with anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antidiabetic Applications
Some oxazole derivatives have been found to exhibit antidiabetic properties . They could potentially be used in the development of new drugs for the treatment of diabetes.
Antiobesity Applications
Research has indicated that some oxazole derivatives may have antiobesity effects . This could make them a valuable tool in the fight against obesity and related health conditions.
Antioxidant Applications
Oxazole derivatives have been associated with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Immune Regulation
Some isoxazole derivatives have been found to have immunoregulatory properties . They can potentially be used to modulate the immune response, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases.
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-10-16(22-19-12)18-17(20)13-6-5-9-15(11-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXILBULXVDLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


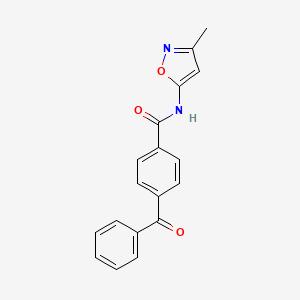
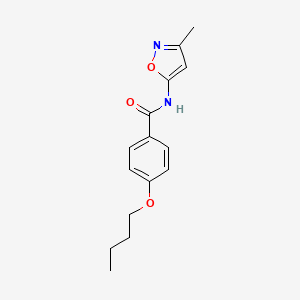
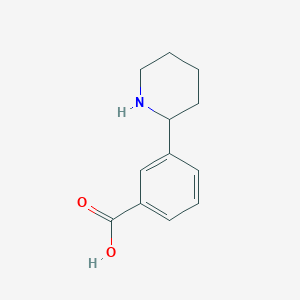

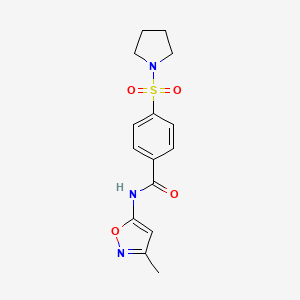
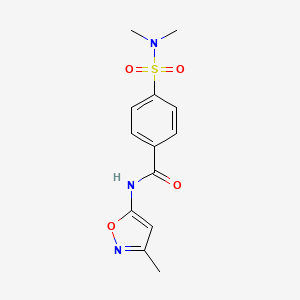
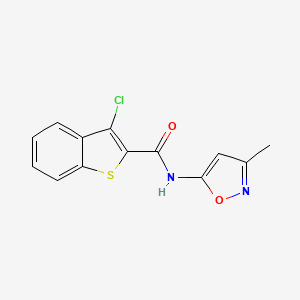


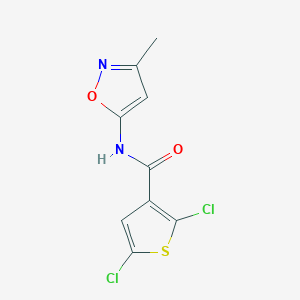
![ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6534546.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
